7-Ethoxy-4-(trifluoromethyl)coumarin
Overview
Description
7-Ethoxy-4-(trifluoromethyl)coumarin is a fluorogenic compound widely used in biochemical research. It is known for its role as a substrate for cytochrome P450 enzymes, which are crucial in the metabolism of various substances in biological systems . The compound has the molecular formula C12H9F3O3 and a molecular weight of 258.19 g/mol .
Mechanism of Action
Target of Action
The primary target of 7-Ethoxy-4-(trifluoromethyl)coumarin is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.
Mode of Action
This compound acts as a fluorogenic substrate for Cytochrome P450 enzymes . Upon O-deethylation by CYPs, it is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion process involves the removal of an ethoxy group (O-deethylation) from the compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Cytochrome P450 metabolic pathway . The conversion of this compound to HFC by CYPs is a part of this pathway. The downstream effects of this pathway involve the metabolism and detoxification of various substances in the body.
Pharmacokinetics
The compound is soluble in dmf, dmso, and methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the production of HFC , which is fluorescent . The fluorescence of HFC can be used to quantify the activity of Cytochrome P450 enzymes . This makes this compound a useful tool for monitoring the activity of these enzymes.
Biochemical Analysis
Biochemical Properties
7-Ethoxy-4-(trifluoromethyl)coumarin is a fluorogenic substrate for cytochrome P450s (CYPs). Upon O-deethylation by CYPs, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released and its fluorescence can be used to quantify CYP activity . The fluorescence intensity of 7-hydroxy-4-(trifluoromethyl)coumarin increases after the binding activity .
Cellular Effects
The enzymatic action of cytochrome P450 2E1 (CYP2E1) on this compound results in a fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) that can be measured at 409/530 nm . This indicates that this compound can influence cellular function by interacting with specific enzymes such as CYP2E1.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes. Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released . This process can be used to quantify the activity of cytochrome P450 enzymes, indicating the compound’s role in enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a fluorogenic substrate for cytochrome P450 enzymes
Metabolic Pathways
This compound is involved in the metabolic pathways related to the cytochrome P450 enzymes . Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is produced .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its solubility properties and its interactions with cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-(trifluoromethyl)coumarin typically involves a multi-step reaction starting from phenol and trifluoromethane . The process includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. Common reagents used in the synthesis include ethyl iodide and base catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-(trifluoromethyl)coumarin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium ethoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarins.
Scientific Research Applications
7-Ethoxy-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its unique properties :
Chemistry: It serves as a fluorogenic substrate for monitoring cytochrome P450 enzyme activity.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It aids in drug metabolism studies and the development of new pharmaceuticals.
Industry: The compound is utilized in the synthesis of fluorescent dyes and other industrial applications.
Comparison with Similar Compounds
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 7-Hydroxy-4-(trifluoromethyl)coumarin
- 7-Benzyloxy-4-(trifluoromethyl)coumarin
Comparison: While these compounds share structural similarities, 7-Ethoxy-4-(trifluoromethyl)coumarin is unique due to its specific ethoxy group, which influences its reactivity and fluorescence properties . This makes it particularly suitable for certain biochemical assays and industrial applications.
Properties
IUPAC Name |
7-ethoxy-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOIERZAZMHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151106 | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115453-82-2 | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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